Comparative Lipophilicity: 6-Fluoro Derivative vs. Unsubstituted Pyridine Analog
The lipophilicity of the 6-fluoropyridin-2-yl analog, as estimated by its computed XLogP3 value, is higher than that expected for the unsubstituted pyridin-2-yl analog. This difference is a key consideration when optimizing compounds for cell permeability or metabolic stability [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | (1-(Pyridin-2-yl)pyrrolidin-3-yl)methanol (CAS 1250948-67-4) is predicted to have a lower logP value due to the absence of the hydrophobic fluorine atom . |
| Quantified Difference | A positive logP shift is expected with fluorine substitution, though a precise computed value for the comparator is not available in primary sources. |
| Conditions | Computational prediction using the XLogP3 algorithm [1]. |
Why This Matters
Lipophilicity is a primary determinant of a molecule's ADME profile; selecting the correct fluorinated building block is crucial for maintaining a desired property profile in a lead series.
- [1] PubChem. (2025). Compound Summary for CID 46318151: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. View Source
